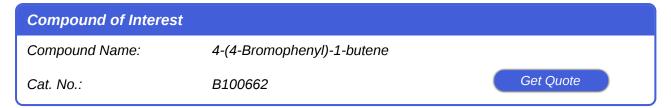


# Spectroscopic Analysis of 4-(4-Bromophenyl)-1butene: A Technical Guide

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#### For Immediate Release

This technical guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound **4-(4-Bromophenyl)-1-butene**. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a comprehensive resource for the characterization of this compound.

## **Core Data Presentation**

The following tables summarize the quantitative 1H and 13C NMR spectroscopic data for **4-(4-Bromophenyl)-1-butene**.

Table 1: 1H NMR Data for 4-(4-Bromophenyl)-1-butene (400 MHz, CDCl3)[1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.32	d	8.4	2H	Ar-H
6.98	d	8.0	2H	Ar-H
5.88-5.76	m	-	1H	=CH
5.06-4.96	m	-	2H	=CH2
2.68	t	7.2	2H	Ar-CH2
2.38-2.30	m	-	2H	-CH2-

d = doublet, t = triplet, m = multiplet

Table 2: 13C NMR Data for 4-(4-Bromophenyl)-1-butene (100 MHz, CDCl3)[1]

Chemical Shift (δ) ppm	Assignment
132.11	С
132.06	С
131.54	СН
130.92	СН
130.49	СН
115.77	CH2
110.25	С
35.75	CH2
35.20	CH2

## **Experimental Protocols**



The following section outlines a general methodology for the acquisition of 1H and 13C NMR spectra, based on standard laboratory practices.

#### Sample Preparation:

- Approximately 5-10 mg of purified 4-(4-Bromophenyl)-1-butene is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl3).
- The solution is transferred to a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

#### Instrumentation and Data Acquisition:

- NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz.
- The spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.

#### For 1H NMR:

- A standard pulse-acquire sequence is used.
- The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).
- A sufficient number of scans (e.g., 16-32) are acquired to ensure a good signal-to-noise ratio.
- A relaxation delay of 1-5 seconds is employed between scans.

#### For 13C NMR:

- A proton-decoupled pulse sequence is utilized to simplify the spectrum and enhance sensitivity.
- The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).



- A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of the 13C isotope.
- A relaxation delay of 2-5 seconds is used.

#### Data Processing:

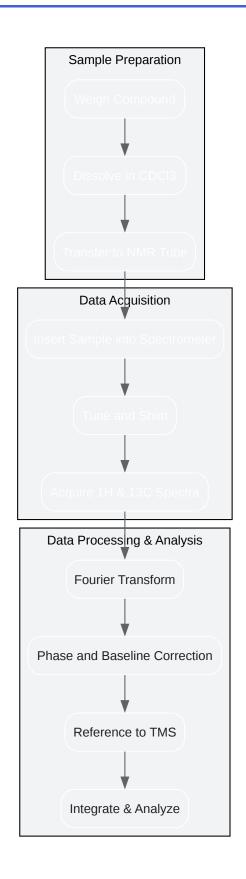
- The raw data (Free Induction Decay FID) is processed using a Fourier transform to obtain the frequency-domain spectrum.
- The resulting spectrum is phased and baseline corrected.
- The chemical shifts of the peaks are referenced to the internal standard (TMS).
- For 1H NMR spectra, the signals are integrated to determine the relative number of protons.
  The multiplicity and coupling constants are also determined.

# Visualization of Molecular Structure and NMR Workflow

The following diagrams illustrate the chemical structure of **4-(4-Bromophenyl)-1-butene** with assigned proton and carbon atoms, and a generalized workflow for NMR analysis.

Caption: Molecular structure of **4-(4-Bromophenyl)-1-butene** with NMR assignments.





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Caption: Generalized workflow for NMR spectroscopic analysis.



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## References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 4-(4-Bromophenyl)-1-butene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100662#1h-nmr-and-13c-nmr-spectroscopic-data-of-4-4-bromophenyl-1-butene]

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